molecular formula C8H17NO4 B1492375 (+)-ValienamineHydrochloride CAS No. 38231-88-8

(+)-ValienamineHydrochloride

Cat. No.: B1492375
CAS No.: 38231-88-8
M. Wt: 191.22 g/mol
InChI Key: BHVZSTXXZKSVAR-UHFFFAOYSA-N
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Description

(+)-ValienamineHydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of valienamine, a sugar-like molecule, and is often used in the synthesis of other complex molecules. This compound is particularly significant in the pharmaceutical industry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-ValienamineHydrochloride typically involves several steps, starting from readily available starting materials. One common method includes the use of valienamine as a precursor, which undergoes a series of chemical reactions to introduce the hydrochloride group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(+)-ValienamineHydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

(+)-ValienamineHydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating metabolic disorders.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (+)-ValienamineHydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (+)-ValienamineHydrochloride include:

    Valienamine: The parent compound from which this compound is derived.

    Valiolamine: Another sugar-like molecule with similar properties.

    Acarbose: A drug used to treat diabetes, which has a similar mechanism of action.

Uniqueness

This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where these properties are crucial.

Properties

CAS No.

38231-88-8

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

5-amino-1-ethylcyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C8H17NO4/c1-2-8(13)3-4(9)5(10)6(11)7(8)12/h4-7,10-13H,2-3,9H2,1H3

InChI Key

BHVZSTXXZKSVAR-UHFFFAOYSA-N

SMILES

CCC1(CC(C(C(C1O)O)O)N)O

Canonical SMILES

CCC1(CC(C(C(C1O)O)O)N)O

Origin of Product

United States

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